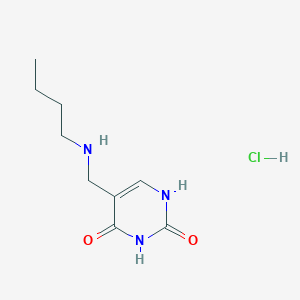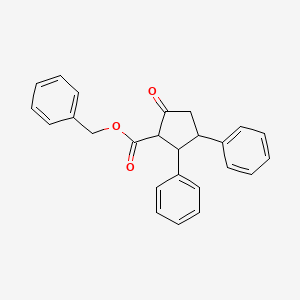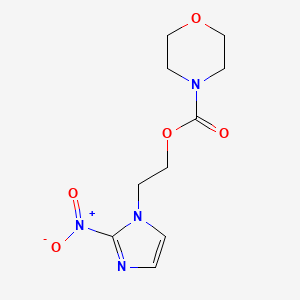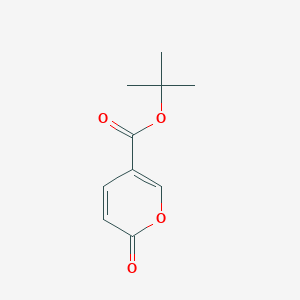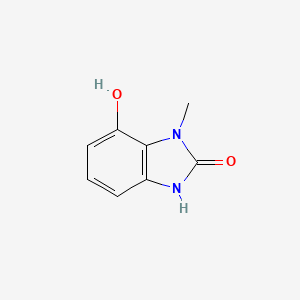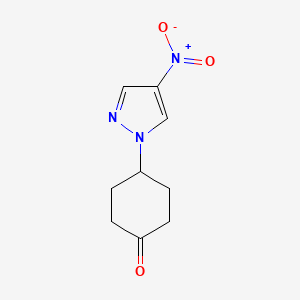
4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and attached to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexanone with 4-nitro-1H-pyrazole under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 4-(4-Amino-1H-pyrazol-1-yl)cyclohexanone.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Recognized for its potential as an energetic material due to its high energy content and stability.
Uniqueness: 4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone stands out due to its unique combination of a cyclohexanone moiety with a nitro-substituted pyrazole ring. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-(4-nitropyrazol-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11N3O3/c13-9-3-1-7(2-4-9)11-6-8(5-10-11)12(14)15/h5-7H,1-4H2 |
InChI Key |
ILOJWRNMZBFSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)
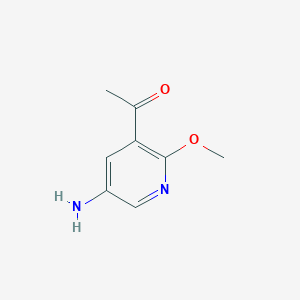

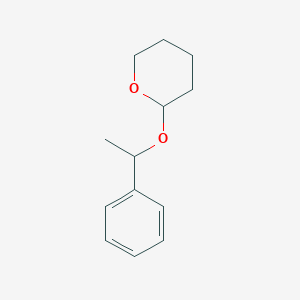
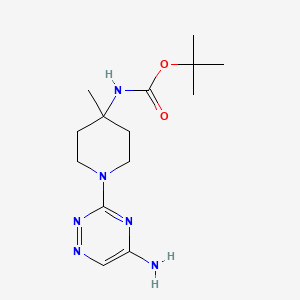

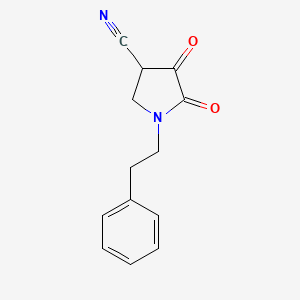
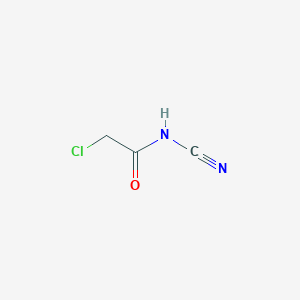
![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)
